molecular formula C24H23N3O4S B284509 2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2,4-dimethylphenyl)acetamide

2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B284509
M. Wt: 449.5 g/mol
InChI Key: SYRDNGZHSKLNSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2,4-dimethylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2,4-dimethylphenyl)acetamide is not fully understood. However, it has been suggested that this compound may exert its effects by modulating various signaling pathways in the body. It has also been reported to inhibit the activity of certain enzymes involved in the progression of cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been reported to exhibit antioxidant and anti-inflammatory properties, which may help prevent oxidative damage and inflammation in the body. This compound has also been shown to induce apoptosis in cancer cells and inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2,4-dimethylphenyl)acetamide in lab experiments is its potential applications in various fields. This compound has been extensively studied for its potential antioxidant, anti-inflammatory, and anticancer properties. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of 2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2,4-dimethylphenyl)acetamide. One of the future directions is to further investigate the mechanism of action of this compound and its potential applications in the treatment of neurodegenerative diseases. Another future direction is to explore the use of this compound in combination with other drugs to enhance its efficacy in the treatment of cancer. Additionally, further studies are needed to investigate the safety and toxicity of this compound in humans.

Synthesis Methods

The synthesis of 2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2,4-dimethylphenyl)acetamide involves the reaction of 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylic acid with 3,4-dimethoxybenzaldehyde and 2,4-pentanedione in the presence of a catalyst. The reaction mixture is then purified using column chromatography to obtain the final product.

Scientific Research Applications

2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2,4-dimethylphenyl)acetamide has been extensively studied for its potential applications in various fields. It has been reported to exhibit antioxidant, anti-inflammatory, and anticancer properties. Studies have also shown that this compound has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Properties

Molecular Formula

C24H23N3O4S

Molecular Weight

449.5 g/mol

IUPAC Name

2-[5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]-N-(2,4-dimethylphenyl)acetamide

InChI

InChI=1S/C24H23N3O4S/c1-14-5-7-18(15(2)9-14)26-21(28)11-27-13-25-23-22(24(27)29)17(12-32-23)16-6-8-19(30-3)20(10-16)31-4/h5-10,12-13H,11H2,1-4H3,(H,26,28)

InChI Key

SYRDNGZHSKLNSP-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C(=CS3)C4=CC(=C(C=C4)OC)OC)C

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C(=CS3)C4=CC(=C(C=C4)OC)OC)C

Origin of Product

United States

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